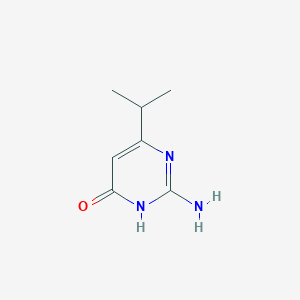

2-Amino-6-isopropylpyrimidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4-propan-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-4(2)5-3-6(11)10-7(8)9-5/h3-4H,1-2H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIKKPHWWBUBCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505856 | |

| Record name | 2-Amino-6-(propan-2-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73576-32-6 | |

| Record name | 2-Amino-6-(1-methylethyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73576-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-(propan-2-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(3H)-Pyrimidinone, 2-amino-6-(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-isopropylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 2-Amino-6-isopropylpyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and includes expected spectral data based on closely related analogs. Furthermore, it explores the potential biological activities of this compound, drawing on the established pharmacology of the 2-aminopyrimidine scaffold, particularly as a kinase inhibitor and anti-inflammatory agent. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics.

Chemical and Physical Properties

This compound, with the CAS number 73576-32-6, is a pyrimidine derivative characterized by an amino group at the 2-position, a hydroxyl group at the 4-position, and an isopropyl group at the 6-position. The tautomeric equilibrium between the -ol and -one forms should be considered, with the keto form, 2-amino-6-isopropylpyrimidin-4(3H)-one, often being the more stable tautomer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O | [Myskinrecipes] |

| Molecular Weight | 153.18 g/mol | [Myskinrecipes] |

| Melting Point | 246-248 °C | [Myskinrecipes] |

| Boiling Point (Predicted) | 269.8 ± 23.0 °C | [Myskinrecipes] |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [Myskinrecipes] |

| pKa (Predicted) | 9.91 ± 0.50 | ChemicalBook |

| CAS Number | 73576-32-6 | [Myskinrecipes] |

Synthesis and Spectroscopic Analysis

Proposed Synthesis Protocol

A plausible synthesis of this compound would involve the condensation of diethyl 2-isopropylmalonate with guanidine hydrochloride in the presence of a strong base like sodium ethoxide in ethanol.

Experimental Workflow:

Caption: Proposed synthesis workflow for this compound.

Detailed Steps:

-

Sodium metal is dissolved in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Guanidine hydrochloride is added to the sodium ethoxide solution and stirred.

-

Diethyl 2-isopropylmalonate is added dropwise to the reaction mixture.

-

The mixture is refluxed for several hours to drive the condensation reaction to completion.

-

After cooling, the reaction mixture is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

The resulting solid is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol) to remove impurities, and then dried to yield this compound.

Spectroscopic Data (Analog-Based)

Direct experimental spectra for this compound are not available. However, the expected spectral characteristics can be inferred from data reported for the structurally similar compound, 2-amino-5-isopropylpyrimidine-4,6-diol.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Broad Singlet | 1H | OH | |

| ~6.6 | Broad Singlet | 2H | NH₂ | |

| ~5.0 | Singlet | 1H | Pyrimidine CH | |

| ~2.9 | Septet | 1H | Isopropyl CH | |

| ~1.1 | Doublet | 6H | Isopropyl CH₃ | |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| ~164 | C4/C6 | |||

| ~152 | C2 | |||

| ~95 | C5 | |||

| ~23 | Isopropyl CH | |||

| ~21 | Isopropyl CH₃ |

Note: The chemical shifts are estimations based on the data for 2-amino-5-isopropylpyrimidine-4,6-diol and will likely vary for the target compound. The pyrimidine CH proton at C5 is a key distinguishing feature.

Infrared (IR) Spectroscopy: Expected characteristic IR absorption bands would include:

-

~3300-3500 cm⁻¹: N-H stretching vibrations of the primary amine.

-

~3100-3300 cm⁻¹: O-H stretching vibration, likely broad.

-

~1640-1680 cm⁻¹: C=O stretching vibration of the pyrimidinone tautomer.

-

~1550-1620 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.

-

~2870-2960 cm⁻¹: C-H stretching vibrations of the isopropyl group.

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 153. Subsequent fragmentation may involve the loss of the isopropyl group.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been identified, the 2-aminopyrimidine scaffold is a well-established pharmacophore in numerous biologically active compounds.

Kinase Inhibition

The 2-aminopyrimidine moiety is a key structural feature in many kinase inhibitors. It often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction is fundamental for the inhibitory activity of these compounds.

Caption: General mechanism of kinase inhibition by 2-aminopyrimidine derivatives.

Given its structure, this compound is a candidate for screening against various protein kinases implicated in diseases such as cancer and inflammatory disorders.

Anti-inflammatory Activity

Derivatives of 2-aminopyrimidine have also been reported to possess anti-inflammatory properties. The mechanism of action can be varied, potentially involving the inhibition of pro-inflammatory kinases or other enzymes involved in the inflammatory cascade.

Potential Experimental Protocol for In Vitro Anti-inflammatory Assay: A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Experimental Workflow for NO Assay:

Technical Guide: 2-Amino-6-isopropylpyrimidin-4-ol (CAS 73576-32-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-isopropylpyrimidin-4-ol (CAS: 73576-32-6), a heterocyclic compound with potential applications in medicinal chemistry and agrochemical research. This document collates available physicochemical data, outlines a detailed experimental protocol for its synthesis, and discusses its potential, yet currently underexplored, biological significance, particularly as a scaffold for kinase inhibitors. While experimental biological data remains limited, this guide serves as a foundational resource for researchers interested in the evaluation and utilization of this compound.

Chemical and Physical Properties

This compound is a substituted pyrimidine derivative. Its core structure, featuring amino and hydroxyl groups, makes it an interesting building block for creating more complex molecules with potential biological activities. The presence of the isopropyl group influences its lipophilicity and steric profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 73576-32-6 | N/A |

| Molecular Formula | C₇H₁₁N₃O | N/A |

| Molecular Weight | 153.18 g/mol | N/A |

| Melting Point | 246-248 °C | N/A |

| Boiling Point (Predicted) | 269.8 ± 23.0 °C | N/A |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | N/A |

| Appearance | Solid | N/A |

Synthesis

The synthesis of this compound can be achieved through the condensation of a β-ketoester with guanidine. This is a common and effective method for the formation of aminopyrimidinol rings. The following protocol is adapted from established procedures for similar pyrimidine syntheses.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis via the condensation of ethyl 4-methyl-3-oxopentanoate with guanidine hydrochloride.

Materials:

-

Ethyl 4-methyl-3-oxopentanoate

-

Guanidine hydrochloride

-

Sodium ethoxide (or sodium metal and absolute ethanol)

-

Absolute Ethanol

-

Diethyl ether

-

Hydrochloric acid (for pH adjustment)

-

Standard laboratory glassware and apparatus (reflux condenser, magnetic stirrer, etc.)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in absolute ethanol with stirring to prepare a solution of sodium ethoxide. Caution: Sodium metal reacts violently with water and ethanol, producing hydrogen gas. This step should be performed with extreme care.

-

Reaction Setup: To the sodium ethoxide solution, add guanidine hydrochloride and stir until it is fully dissolved.

-

Addition of β-Ketoester: Slowly add ethyl 4-methyl-3-oxopentanoate to the reaction mixture at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in water.

-

Carefully neutralize the solution with hydrochloric acid to precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

-

Purification:

-

Wash the collected solid with cold water and then with a small amount of cold diethyl ether.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

-

Workflow Diagram:

Biological Activity and Potential Applications

Kinase Inhibitor Intermediate

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif found in numerous approved and investigational kinase inhibitors. The amino group and the adjacent ring nitrogen can form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. Therefore, this compound is a valuable starting material for the synthesis of novel kinase inhibitors. Further chemical modifications at the hydroxyl group and the pyrimidine ring can be explored to achieve potency and selectivity against specific kinase targets implicated in diseases such as cancer and inflammatory disorders.

Logical Relationship Diagram:

Agrochemical Research

Substituted pyrimidines are also prevalent in agrochemicals, acting as herbicides, insecticides, and fungicides. The biological pathways in pests and plants can be targeted by molecules containing the pyrimidine core. The specific substitution pattern of this compound could be explored for the development of new agrochemical agents.

Future Research Directions

The full potential of this compound is yet to be unlocked. Future research should focus on:

-

Biological Screening: A broad screening against a panel of kinases would be a crucial first step to identify potential targets.

-

Structural Biology: Co-crystallization studies of derivatives with their target kinases would provide insights into the binding mode and guide further optimization.

-

Medicinal Chemistry Campaigns: Synthesis of a library of derivatives by modifying the hydroxyl and amino groups to improve potency, selectivity, and pharmacokinetic properties.

-

Agrochemical Evaluation: Testing the compound and its derivatives for herbicidal, insecticidal, and fungicidal activities.

Conclusion

This compound is a readily accessible synthetic building block with significant potential in the fields of drug discovery and agrochemical development. This technical guide provides the foundational information necessary for researchers to begin exploring the synthesis and applications of this promising compound. The lack of extensive biological data highlights a clear opportunity for novel research and discovery.

2-Amino-6-isopropylpyrimidin-4-ol molecular weight and formula

An In-depth Technical Guide on 2-Amino-6-isopropylpyrimidin-4-ol

This document provides core molecular information for this compound, a compound of interest for researchers, scientists, and drug development professionals. The data is presented to facilitate easy reference and integration into research workflows.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for a variety of experimental and computational applications in drug discovery and chemical synthesis.

| Property | Value |

| Molecular Formula | C₇H₁₁N₃O[1][2][3] |

| Molecular Weight | 153.18 g/mol [1][2][4] |

Experimental Protocols and Signaling Pathways

Due to the nature of the requested information, which is focused on the intrinsic molecular properties of this compound, experimental protocols and signaling pathways are not applicable. The determination of the molecular formula and weight is based on the compound's atomic composition.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical structure of this compound and its fundamental molecular properties.

Caption: Relationship between chemical structure, molecular formula, and molecular weight.

References

Spectroscopic Characterization of 2-Amino-Substituted Pyrimidin-4-ols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-amino-substituted pyrimidin-4-ols, with a focus on 2-Amino-6-isopropylpyrimidin-4-ol. Due to the limited availability of specific experimental spectroscopic data for this compound in public databases, this document presents data for the closely related analogue, 2-amino-6-methylpyrimidin-4-one, as an illustrative example. Furthermore, it details generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) applicable to this class of compounds. A logical workflow for the spectroscopic analysis of synthesized pyrimidine derivatives is also provided to guide researchers in their analytical endeavors.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The 2-amino-pyrimidin-4-ol scaffold, in particular, is a key pharmacophore found in numerous therapeutic agents. Thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of these compounds, which are critical steps in the drug discovery and development pipeline. This guide aims to provide researchers with the necessary information to approach the spectroscopic analysis of novel 2-amino-6-substituted-pyrimidin-4-ols.

Spectroscopic Data for 2-Amino-6-methylpyrimidin-4-one (Illustrative Example)

Mass Spectrometry Data

The mass spectrum of 2-amino-6-methylpyrimidin-4-one provides information about its molecular weight and fragmentation pattern.

| Parameter | Value | Source |

| Molecular Weight | 125.13 g/mol | PubChem[1] |

| m/z Top Peak | 125 | NIST Mass Spectrometry Data Center[1] |

| m/z 2nd Highest | 97 | NIST Mass Spectrometry Data Center[1] |

| m/z 3rd Highest | 84 | NIST Mass Spectrometry Data Center[1] |

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in 2-amino-6-methylpyrimidin-4-one.

| Technique | Data Availability | Source |

| ATR-IR | Spectrum available | John Wiley & Sons, Inc.[1] |

| KBr Wafer | Spectrum available | Aldrich Chemical Company, Inc.[1] |

Note: Specific peak assignments are not provided in the source but would typically include N-H, C=O, C=N, and C-N stretching and bending vibrations.

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining NMR, IR, and Mass Spec data for 2-amino-pyrimidin-4-ol derivatives. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrimidine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound.

-

¹H NMR Acquisition:

-

Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Record the ¹³C NMR spectrum on the same instrument.

-

Use the solvent signal as an internal reference.

-

Employ proton decoupling to simplify the spectrum. A sufficient number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty accessory (ATR) or a pure KBr pellet.

-

Collect a sufficient number of scans to obtain a high-quality spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range.

-

For ESI, positive or negative ion mode can be selected depending on the analyte's properties.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized 2-amino-pyrimidin-4-ol derivative.

References

An In-depth Technical Guide to 2-Amino-6-isopropylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-isopropylpyrimidin-4-ol, a substituted pyrimidine derivative. While specific historical data on its initial discovery is not extensively documented in publicly available literature, its structural class, the 2-aminopyrimidin-4-ols, has been a subject of significant interest in medicinal chemistry. This document outlines the most probable synthetic route, based on established pyrimidine synthesis methodologies, and explores its potential biological activities by drawing parallels with structurally related compounds. Detailed experimental protocols, data summaries, and pathway diagrams are provided to support further research and development efforts.

Introduction and History

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and various therapeutic agents. The 2-aminopyrimidine core, in particular, is recognized as a "privileged structure" in drug discovery, forming the backbone of numerous approved drugs with diverse therapeutic applications.

While the specific discovery and detailed historical account of this compound are not well-documented in peer-reviewed literature, its existence is confirmed by its Chemical Abstracts Service (CAS) number: 73576-32-6. The synthesis of similar 2-amino-6-alkylpyrimidin-4-ols dates back to the mid-20th century, with initial explorations focused on their potential as antimetabolites and antimicrobial agents. The continued interest in this class of compounds stems from their synthetic tractability and the wide range of biological activities they exhibit.

Synthesis

The most established and logical method for the synthesis of this compound is the Pinner pyrimidine synthesis , which involves the condensation of a β-ketoester with guanidine. In this case, ethyl isobutyrylacetate serves as the three-carbon building block that provides the isopropyl group at the 6-position and the carbonyl group that becomes the 4-hydroxyl (in its keto-enol tautomeric form).

The reaction proceeds via a base-catalyzed condensation, typically using a sodium alkoxide in an alcoholic solvent. The guanidine provides the N-C-N fragment that closes the pyrimidine ring.

General Reaction Scheme

Caption: General synthesis scheme for this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.

Synthesis of this compound

Materials:

-

Ethyl isobutyrylacetate (1 equivalent)

-

Guanidine hydrochloride (1.2 equivalents)

-

Sodium ethoxide (2.5 equivalents)

-

Absolute ethanol

-

Glacial acetic acid

-

Deionized water

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Guanidine hydrochloride is added to the sodium ethoxide solution, and the mixture is stirred for 30 minutes at room temperature to form free guanidine.

-

Ethyl isobutyrylacetate is added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

The resulting residue is dissolved in a minimum amount of cold water and neutralized by the dropwise addition of glacial acetic acid, leading to the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product is purified by recrystallization from hot water or an ethanol/water mixture to yield pure this compound as a solid.

Characterization: The final product should be characterized by:

-

Melting Point: Expected to be around 246-248 °C.[1]

-

¹H NMR Spectroscopy: To confirm the proton environment of the isopropyl and pyrimidine ring protons.

-

¹³C NMR Spectroscopy: To confirm the carbon framework.

-

Mass Spectrometry: To confirm the molecular weight (153.18 g/mol ).

-

IR Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=N stretches.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is scarce, the 2-aminopyrimidine scaffold is a well-known pharmacophore. Derivatives have been reported to exhibit a wide range of biological activities, including:

-

Anticancer Activity: Many 2-aminopyrimidine derivatives function as kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDKs) that are crucial for cell cycle regulation. By inhibiting these kinases, they can induce cell cycle arrest and apoptosis in cancer cells.

-

Antimicrobial Activity: The pyrimidine ring is isosteric with purine bases, allowing some derivatives to interfere with microbial nucleic acid synthesis or other essential metabolic pathways.

-

Anti-inflammatory Activity: Some derivatives have been shown to inhibit the production of pro-inflammatory mediators.

Postulated Signaling Pathway: Kinase Inhibition

A plausible mechanism of action for this compound in an oncological context is the inhibition of a protein kinase. The diagram below illustrates a simplified, representative signaling pathway that is often targeted by small molecule kinase inhibitors.

Caption: Postulated MAPK/ERK signaling pathway inhibition.

Data Presentation

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 73576-32-6 |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| Melting Point | 246-248 °C |

| Appearance | Solid |

| Predicted LogP | ~0.5 |

| Predicted pKa | ~9.9 |

Comparative Biological Activity (Hypothetical)

The following table presents hypothetical IC₅₀ values for this compound against various targets, based on the known activities of similar compounds. This data is for illustrative purposes only and requires experimental validation.

| Target/Assay | Hypothetical IC₅₀ (µM) | Compound Class Reference |

| Cyclin-Dependent Kinase 2 (CDK2) | 0.5 - 5 | 2,4-diamino-5-ketopyrimidines |

| Staphylococcus aureus (MIC) | 10 - 50 | Various 2-aminopyrimidine derivatives |

| Nitric Oxide (NO) Production | > 100 | 2-amino-4,6-dihydroxypyrimidine counterparts were inactive |

Conclusion

This compound is a readily synthesizable pyrimidine derivative with significant potential for further investigation in drug discovery. Based on the extensive research into the 2-aminopyrimidine scaffold, this compound is a promising candidate for screening against a variety of biological targets, particularly protein kinases involved in cell proliferation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this compound for further biological evaluation. Future work should focus on obtaining empirical data for its biological activities to validate the hypotheses presented herein.

References

An In-depth Technical Guide to 2-Amino-6-isopropylpyrimidin-4-ol Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental methodologies related to 2-amino-6-isopropylpyrimidin-4-ol and its analogous compounds. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This document collates available data to facilitate further research and development in this promising area.

Introduction

The 2-aminopyrimidin-4-ol core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. The substitution at the 6-position of the pyrimidine ring plays a crucial role in modulating the pharmacological profile of these compounds. This guide focuses on derivatives and analogues featuring an isopropyl group at this position, a substitution that can influence potency, selectivity, and pharmacokinetic properties. While specific data for this compound is limited in publicly available literature, this guide draws upon data from structurally related analogues to provide a predictive framework for its potential therapeutic applications.

Synthesis of 2-Aminopyrimidin-4-ol Derivatives

The synthesis of 2-amino-6-alkyl/arylpyrimidin-4-ol derivatives is typically achieved through the cyclocondensation of a β-ketoester with guanidine. For the synthesis of this compound, a common starting material would be an isopropyl-substituted β-ketoester.

A general synthetic approach is outlined below:

Experimental Protocol: Synthesis of a 2-Amino-5-isopropylpyrimidine-4,6-diol Analogue

Procedure: A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines can be prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide[1].

For 2-Amino-5-isopropylpyrimidine-4,6-diol:

-

Reactants: Diethyl isopropylmalonate and guanidine.

-

Solvent: Ethanol.

-

Base: Sodium ethoxide.

-

Reaction Conditions: The reaction mixture is typically refluxed for several hours.

-

Workup: The reaction is quenched with water, and the pH is adjusted to precipitate the product. The solid is then collected by filtration, washed, and dried.

-

Characterization: The final product is characterized by NMR spectroscopy. For 2-amino-5-isopropylpyrimidine-4,6-diol, the following NMR data has been reported:

Biological Activities and Potential Signaling Pathways

Derivatives of 2-aminopyrimidin-4-ol have shown significant potential in various therapeutic areas. The biological activity is highly dependent on the nature and position of substituents on the pyrimidine ring.

Anticancer Activity

Numerous 2-aminopyrimidine derivatives have been investigated for their anticancer properties. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and dihydrofolate reductase (DHFR).

Potential Signaling Pathway Involvement:

References

An In-depth Technical Guide on the Safety and Handling of 2-Amino-6-isopropylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety and handling information for 2-Amino-6-isopropylpyrimidin-4-ol (CAS: 73576-32-6). Due to the limited publicly available data specifically for this compound, this document incorporates information from safety data sheets (SDS) of structurally similar amino-pyrimidine derivatives to provide a thorough understanding of potential hazards and safe handling practices.

Chemical and Physical Properties

This compound is a heterocyclic organic compound.[1] Its structure is foundational for the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors for cancer and inflammation research.[1]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 2-Amino-4,6-dimethylpyrimidine | 2-Amino-6-propylpyrimidin-4-ol |

| Molecular Formula | C₇H₁₁N₃O[1][2] | C₆H₉N₃[3] | C₇H₁₁N₃O[4] |

| Molecular Weight | 153.18 g/mol [1][2] | 123.16 g/mol [3] | 153.18 g/mol |

| Appearance | Not specified | Beige Powder Solid[3][5] | Not specified |

| Melting Point | 246-248 °C[1] | 150 - 154 °C[3] | Not specified |

| Boiling Point | 269.8±23.0 °C (Predicted)[1] | Not available | Not specified |

| Density | 1.29±0.1 g/cm³ (Predicted)[1] | Not available | Not specified |

| Solubility | Not specified | No information available[3] | Not specified |

Hazard Identification

-

Acute Oral Toxicity: May be harmful or toxic if swallowed.[3]

-

Skin Corrosion/Irritation: May cause skin irritation.[3][5][6]

-

Serious Eye Damage/Eye Irritation: Can cause serious eye irritation.[3][5][6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][5]

It is crucial to handle this compound with the assumption that it may possess these hazards until specific toxicological data becomes available.

Safe Handling and Storage

Proper handling and storage are essential to minimize exposure and ensure the stability of the compound.

3.1. Handling

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[7]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Do not get in eyes, on skin, or on clothing.[7]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.[3]

3.2. Storage

-

Keep the container tightly closed.[5]

-

Store away from light and incompatible materials such as strong oxidizing agents.[1][3] Recommended storage temperature is 2-8°C.[1]

General Laboratory Workflow for Handling Chemical Powders

Caption: A generalized workflow for the safe handling of chemical powders in a laboratory setting.

First-Aid Measures

In case of exposure, follow these first-aid procedures, based on guidelines for similar chemical compounds:

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] Seek medical attention if you feel unwell.

-

Skin Contact: In case of skin contact, wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[8] Remove contaminated clothing.

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[3][8] Remove contact lenses, if present and easy to do. Continue rinsing.[8] If eye irritation persists, get medical advice/attention.

-

Ingestion: If swallowed, call a POISON CENTER or doctor/physician immediately if you feel unwell.[3] Do NOT induce vomiting.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]

-

Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7]

-

Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[3] Evacuate personnel to safe areas.[7] Avoid dust formation. Wear personal protective equipment.[3]

-

Environmental Precautions: Do not let the product enter drains or surface water.[7]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3] Use spark-proof tools and explosion-proof equipment if the material is flammable.[7]

Logical Framework for Handling Chemicals with Limited Safety Data

References

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Amino-6-propylpyrimidin-4-ol | C7H11N3O | CID 135556691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. biochemopharma.fr [biochemopharma.fr]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-6-isopropylpyrimidin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2-Amino-6-isopropylpyrimidin-4-ol, a valuable heterocyclic building block. The synthesis is achieved through the base-catalyzed condensation of guanidine with ethyl isobutyrylacetate. This pyrimidine derivative serves as a crucial intermediate in the development of kinase inhibitors and other biologically active compounds. This protocol outlines the required materials, step-by-step procedure, reaction parameters, and potential applications in drug discovery, supported by quantitative data and process diagrams.

Physicochemical Properties and Data

The key quantitative data for the starting materials and the final product are summarized below for easy reference.

Table 1: Physicochemical Data

| Property | This compound | Guanidine Hydrochloride | Ethyl Isobutyrylacetate |

| Molecular Formula | C₇H₁₁N₃O | CH₅N₃·HCl | C₈H₁₄O₃ |

| Molecular Weight | 153.18 g/mol | 95.53 g/mol | 158.19 g/mol |

| Appearance | White to off-white solid | White crystalline solid | Colorless liquid |

| Melting Point | 246-248 °C | ~185 °C | N/A |

| Boiling Point | 269.8±23.0 °C (Predicted) | N/A | 185-187 °C |

| CAS Number | 73576-32-6 | 50-01-1 | 7149-48-6 |

Synthesis Reaction Protocol

The synthesis of this compound is based on the classical pyrimidine synthesis involving the condensation of a β-ketoester with guanidine.

2.1. Reaction Scheme

The overall reaction is a cyclocondensation where guanidine reacts with ethyl isobutyrylacetate in the presence of a strong base, such as sodium ethoxide, to form the pyrimidine ring.

2.2. Materials and Reagents

-

Guanidine hydrochloride (CH₅N₃·HCl)

-

Ethyl isobutyrylacetate (C₈H₁₄O₃)

-

Sodium metal (Na) or Sodium ethoxide (C₂H₅ONa)

-

Anhydrous Ethanol (C₂H₅OH)

-

1 M Hydrochloric acid (HCl)

-

Deionized water

2.3. Experimental Procedure

This protocol is adapted from established methods for similar pyrimidine syntheses.

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of anhydrous ethanol. Carefully add 2.5 g (0.11 mol) of sodium metal in small pieces. Allow the sodium to react completely to form a solution of sodium ethoxide. Caution: This reaction is exothermic and produces flammable hydrogen gas. Alternatively, use a commercially available sodium ethoxide solution.

-

Addition of Guanidine: To the freshly prepared sodium ethoxide solution, add 5.25 g (0.055 mol) of guanidine hydrochloride. Stir the mixture for 15-20 minutes at room temperature.

-

Addition of β-Ketoester: Slowly add 7.9 g (0.05 mol) of ethyl isobutyrylacetate to the mixture via the dropping funnel over 30 minutes.

-

Reaction Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting solid residue in a minimum amount of cold deionized water (~50 mL). d. Carefully adjust the pH of the aqueous solution to ~6-7 by the dropwise addition of 1 M HCl. This will cause the product to precipitate. e. Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

-

Filtration and Drying: a. Collect the white precipitate by vacuum filtration. b. Wash the solid with cold deionized water and then with a small amount of cold ethanol. c. Dry the product in a vacuum oven at 60 °C to a constant weight.

2.4. Quantitative Reaction Data

The following table summarizes typical parameters for this synthesis. Yields are based on analogous reactions reported in the literature.

Table 2: Reaction Parameters and Typical Yield

| Parameter | Value | Reference |

| Limiting Reagent | Ethyl Isobutyrylacetate | - |

| Molar Ratio | 1.1 : 1 (Guanidine HCl : Ketoester) | - |

| Base | Sodium Ethoxide (2.2 eq) | - |

| Solvent | Anhydrous Ethanol | - |

| Reaction Temperature | ~78 °C (Reflux) | - |

| Reaction Time | 4 - 6 hours | - |

| Typical Yield | 85 - 95% | [1] |

Experimental Workflow and Logic

The synthesis follows a logical sequence of steps from preparation to final product characterization.

References

Application Notes and Protocols: High-Yield Synthesis of 2-Amino-6-isopropylpyrimidin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, high-yield protocol for the synthesis of 2-Amino-6-isopropylpyrimidin-4-ol, a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The synthetic route is based on the well-established condensation reaction between a β-ketoester, ethyl isobutyrylacetate, and guanidine hydrochloride in the presence of a strong base. This method is known for its efficiency and high yields for analogous structures. Included are a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

Substituted pyrimidines are a critical class of heterocyclic compounds, forming the core structure of numerous biologically active molecules, including pharmaceuticals and agrochemicals. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules. The protocol detailed herein describes a robust and reproducible method for its preparation in high yields, adapted from established procedures for similar pyrimidine derivatives.

Chemical Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction as depicted below:

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for analogous reactions.

| Parameter | Value |

| Starting Materials | |

| Ethyl Isobutyrylacetate | 1.0 molar equivalent |

| Guanidine Hydrochloride | 1.1 molar equivalents |

| Sodium Ethoxide | 2.2 molar equivalents |

| Reaction Conditions | |

| Solvent | Absolute Ethanol |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 6-8 hours |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C7H11N3O |

| Molecular Weight | 153.18 g/mol |

| Expected Yield | 85-95% |

| Purity (post-precipitation) | >95% |

| Appearance | White to off-white solid |

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines, which has been shown to produce high yields.[1]

Materials:

-

Ethyl isobutyrylacetate

-

Guanidine hydrochloride

-

Sodium metal

-

Absolute Ethanol (200 proof, anhydrous)

-

Distilled water

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Preparation of Sodium Ethoxide Solution:

-

In a dry 500 mL three-necked round-bottom flask equipped with a reflux condenser and an inert gas inlet (e.g., nitrogen or argon), add 200 mL of absolute ethanol.

-

Carefully add small, freshly cut pieces of sodium metal (2.2 molar equivalents) to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely until it is fully dissolved.

-

Cool the resulting sodium ethoxide solution to room temperature.

-

-

Reaction Setup:

-

To the stirred sodium ethoxide solution, add guanidine hydrochloride (1.1 molar equivalents). Stir the mixture for 15-20 minutes to allow for the formation of free guanidine.

-

Add ethyl isobutyrylacetate (1.0 molar equivalent) dropwise to the reaction mixture.

-

-

Cyclocondensation Reaction:

-

Heat the reaction mixture to reflux using a heating mantle.

-

Maintain the reflux with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Product Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Slowly pour the concentrated reaction mixture into 400 mL of cold distilled water.

-

Acidify the aqueous solution to a pH of approximately 5-6 by the dropwise addition of concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.

-

Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold distilled water (2 x 50 mL) and then with a small amount of cold ethanol.

-

-

Drying:

-

Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

-

Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Logical Relationship of Reactants to Product

Caption: The logical relationship between reactants and the final product in the synthesis.

References

Application Notes and Protocols: Purification of 2-Amino-6-isopropylpyrimidin-4-ol by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-Amino-6-isopropylpyrimidin-4-ol via recrystallization. The described methodology is designed to guide researchers in obtaining a high-purity solid form of the compound, a critical step in drug development and chemical synthesis.

Introduction

This compound is a substituted pyrimidinol derivative. Compounds of this class are of significant interest in medicinal chemistry due to their potential biological activities. The purity of such compounds is paramount for accurate biological screening and to meet stringent regulatory requirements. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] This process relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[1] A suitable solvent will dissolve the compound readily at an elevated temperature but have limited solubility at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.[1]

Materials and Equipment

Materials:

-

Crude this compound

-

Potential recrystallization solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Water, n-Hexane)

-

Deionized Water

-

Celpure® or activated carbon (optional, for removing colored impurities)

-

Filter paper

Equipment:

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer and stirring bar

-

Condenser (optional, for volatile solvents)

-

Buchner funnel and flask

-

Vacuum source

-

Spatula and weighing balance

-

Melting point apparatus

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Experimental Protocols

A critical first step in developing a recrystallization protocol is the selection of an appropriate solvent.[1] The ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below.

Protocol 1: Solvent Screening

-

Place approximately 10-20 mg of crude this compound into several small test tubes.

-

To each test tube, add a different potential solvent (e.g., ethanol, water, ethyl acetate) dropwise at room temperature, vortexing after each addition, until the solid dissolves or up to a volume of 1 mL. Record the solubility at room temperature.

-

If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath towards the solvent's boiling point and observe the solubility.

-

For solvents that dissolve the compound upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for the formation of crystals.

-

A good solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.

-

If a single solvent is not ideal, test solvent mixtures. For instance, dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise until the solution becomes turbid.[2] Then, heat the mixture until the solution is clear and allow it to cool. Based on literature for similar pyrimidinol derivatives, ethanol or ethanol/water mixtures are often good starting points.[3]

Protocol 2: Recrystallization of this compound

This protocol assumes a suitable solvent has been identified from the screening process (e.g., 80% Ethanol in Water).

-

Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent system. Add a magnetic stir bar. Gently heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.

-

(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon or Celpure®. Reheat the solution to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and the decolorizing agent if used.

-

Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature without disturbance. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Analysis: Determine the melting point and purity (e.g., by HPLC) of the recrystallized product and calculate the percentage yield.

Data Presentation

The following table presents hypothetical data for the purification of this compound.

| Parameter | Before Recrystallization | After Recrystallization |

| Appearance | Off-white to light brown powder | White crystalline solid |

| Purity (by HPLC) | 92.5% | 99.8% |

| Melting Point | 185-189 °C | 192-194 °C |

| Yield | N/A | 85% |

| Solubility in 80% Ethanol (Hypothetical) | ~5 mg/mL at 20 °C | ~150 mg/mL at 78 °C |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization protocol.

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-Amino-6-isopropylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The inherent ability of the 2-aminopyrimidine moiety to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for the design of potent and selective inhibitors. This document provides detailed application notes and protocols for the use of 2-Amino-6-isopropylpyrimidin-4-ol as a key building block in the synthesis of kinase inhibitors. While direct synthesis of a specific, named kinase inhibitor from this exact starting material is not widely documented in publicly available literature, its structure is highly amenable to established synthetic routes for creating potent kinase inhibitors. The protocols provided herein are based on well-established chemical transformations for analogous pyrimidine-based inhibitors and serve as a comprehensive guide for researchers in this field.

Synthetic Strategy Overview

The general strategy for elaborating this compound into a diverse library of kinase inhibitors involves two key transformations:

-

Chlorination: Conversion of the 4-hydroxyl group to a chlorine atom to create a reactive electrophilic center. This is typically achieved using reagents like phosphorus oxychloride (POCl₃). The resulting 2-amino-4-chloro-6-isopropylpyrimidine is a versatile intermediate.

-

Nucleophilic Aromatic Substitution (SNAr): The 4-chloro substituent is readily displaced by a variety of nucleophiles, most commonly amines, to introduce diverse side chains that can occupy the solvent-exposed region of the ATP-binding pocket, thereby modulating potency and selectivity.

This two-step sequence allows for the late-stage diversification of the pyrimidine scaffold, making it a powerful approach for generating focused libraries for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-chloro-6-isopropylpyrimidine (Intermediate 1)

This protocol describes the chlorination of this compound.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a stirred suspension of this compound (1.0 eq) in anhydrous dichloromethane (10 mL/g), add N,N-diisopropylethylamine (1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add phosphorus oxychloride (2.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-amino-4-chloro-6-isopropylpyrimidine as a solid.

Protocol 2: General Procedure for the Synthesis of 2,4-Disubstituted 6-isopropylpyrimidine Kinase Inhibitors

This protocol outlines the nucleophilic aromatic substitution reaction between Intermediate 1 and a representative amine.

Materials:

-

2-amino-4-chloro-6-isopropylpyrimidine (Intermediate 1)

-

Desired amine nucleophile (e.g., 4-fluoroaniline)

-

1,4-Dioxane

-

Cesium carbonate (Cs₂CO₃)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

In a reaction vessel, combine 2-amino-4-chloro-6-isopropylpyrimidine (1.0 eq), the desired amine (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane (15 mL/g of Intermediate 1).

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final 2,4-disubstituted 6-isopropylpyrimidine product.

Data Presentation

The following table summarizes hypothetical inhibitory concentration (IC₅₀) data for a series of kinase inhibitors derived from this compound, targeting various kinases. This data is representative of what could be expected from a drug discovery campaign utilizing this scaffold and is based on published data for structurally similar compounds.

| Compound ID | R-Group (at C4-position) | Target Kinase | IC₅₀ (nM) |

| KIN-001 | 4-Fluoroanilino | Aurora A | 75 |

| KIN-002 | 3-Aminopyrrolidinyl | JAK2 | 50 |

| KIN-003 | 4-(Methylsulfonyl)anilino | FGFR1 | 120 |

| KIN-004 | 3-Hydroxyphenylamino | JAK3 | 30 |

| KIN-005 | 1-Methyl-1H-pyrazol-4-yl | Aurora B | 90 |

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by pyrimidine-based kinase inhibitors.

Caption: Simplified Aurora Kinase signaling pathway during the G2/M phase of the cell cycle.

Caption: Overview of the JAK-STAT signaling pathway.

Experimental Workflow Diagram

Caption: General synthetic workflow for kinase inhibitors from this compound.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward and robust synthetic protocols outlined in this document provide a clear path for the generation of diverse compound libraries. By leveraging the principles of nucleophilic aromatic substitution, researchers can systematically explore the structure-activity relationships of 2,4-disubstituted 6-isopropylpyrimidines, paving the way for the discovery of new therapeutic agents targeting a range of kinases implicated in human diseases. The provided data and visualizations serve as a foundational resource for scientists and professionals engaged in kinase inhibitor drug discovery.

Application Note: Regioselective N-alkylation of 2-Amino-6-isopropylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-isopropylpyrimidin-4-ol is a key heterocyclic scaffold found in a variety of biologically active molecules. The targeted N-alkylation of this molecule is a critical step in the synthesis of novel compounds for drug discovery and development. This application note provides a detailed experimental protocol for the regioselective N-alkylation of the exocyclic amino group of this compound. Two primary methods are presented: a modern, highly regioselective approach using an iridium catalyst with alcohols as alkylating agents, and a classical approach using alkyl halides with a discussion on controlling regioselectivity.

Physicochemical Data of Starting Material

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing and executing the N-alkylation reaction. The predicted pKa of approximately 10.32 suggests that a moderately strong base is required to deprotonate the molecule for alkylation[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N₃O | |

| Molecular Weight | 153.18 g/mol | |

| Predicted Boiling Point | 250.0 ± 43.0 °C | [1] |

| Predicted Density | 1.29 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 10.32 ± 0.50 | [1] |

Experimental Protocols

Method 1: Iridium-Catalyzed N-Alkylation with Alcohols (Recommended for High Regioselectivity)

This method utilizes a commercially available iridium catalyst for the direct and highly regioselective N-alkylation of the exocyclic amino group of 2-aminopyrimidines using alcohols as the alkylating agents. This approach is advantageous due to its high atom economy and the generation of water as the only byproduct[2].

Materials:

-

This compound

-

Alcohol (e.g., benzyl alcohol, ethanol, etc.)

-

[Cp*IrCl₂]₂ (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer)

-

Sodium hydroxide (NaOH)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired alcohol (1.2 mmol), [Cp*IrCl₂]₂ (0.025 mmol, 2.5 mol%), and NaOH (1.0 mmol).

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Stir the reaction mixture at 110 °C for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the Celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome: This protocol is expected to yield the N-alkylated product on the exocyclic amino group with high regioselectivity[2].

Method 2: N-Alkylation with Alkyl Halides and Base

This classical method involves the reaction of this compound with an alkyl halide in the presence of a base. It is a widely used method for N-alkylation; however, it can lead to a mixture of N- and O-alkylated products. Studies on the closely related 2-amino-6-methylpyrimidin-4-one have shown that alkylation with alkyl halides can result in a mixture of N3 and O4-alkylated isomers[3]. The choice of base and solvent is critical to control the regioselectivity.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃))

-

Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), or tetrahydrofuran (THF))

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol) and the chosen solvent (10 mL).

-

Add the base (1.2-2.0 equivalents). For NaH, add it portion-wise at 0 °C.

-

Stir the mixture at room temperature (or 0 °C for NaH) for 30 minutes to an hour to form the anion.

-

Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) for several hours to overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction (e.g., with water if using K₂CO₃ or Cs₂CO₃, or cautiously with methanol/water if using NaH).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. Careful separation of potential isomers may be required.

-

Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and regioselectivity.

Discussion on Regioselectivity for Method 2:

The regioselectivity of this reaction is influenced by several factors:

-

Base: Stronger, non-nucleophilic bases like NaH tend to favor N-alkylation.

-

Solvent: Polar aprotic solvents like DMF can favor N-alkylation, while less polar solvents might favor O-alkylation.

-

Alkylating Agent: Harder alkylating agents (e.g., dimethyl sulfate) may favor O-alkylation, while softer agents (e.g., alkyl iodides) may favor N-alkylation.

-

Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product.

It is recommended to perform small-scale pilot reactions to optimize the conditions for the desired regioselectivity.

Product Characterization

The synthesized N-alkylated products should be thoroughly characterized to confirm their structure and purity.

Table 2: Analytical Techniques for Product Characterization

| Technique | Purpose | Expected Observations |

| TLC | Monitor reaction progress and assess purity. | Single spot for the pure product with a different Rf value from the starting material. |

| LC-MS | Determine molecular weight and purity. | A peak corresponding to the mass of the N-alkylated product. |

| ¹H NMR | Structural elucidation. | Appearance of new signals corresponding to the alkyl group protons. A shift in the chemical shifts of the pyrimidine ring protons and the NH proton. |

| ¹³C NMR | Confirm carbon framework. | Appearance of new signals for the alkyl group carbons. Shifts in the pyrimidine ring carbon signals. |

| Mass Spectrometry (HRMS) | Confirm elemental composition. | Accurate mass measurement consistent with the molecular formula of the desired product. |

Visualizing the Experimental Workflow and Reaction Pathways

Experimental Workflow:

Caption: A generalized workflow for the N-alkylation of this compound.

Potential Alkylation Pathways:

Caption: Possible sites of alkylation on the this compound scaffold.

Conclusion

This application note provides detailed protocols for the N-alkylation of this compound, a key transformation for the synthesis of novel bioactive compounds. The iridium-catalyzed method with alcohols is recommended for its high regioselectivity towards the desired exocyclic N-alkylated product. The classical approach with alkyl halides is also presented, with a discussion on how to influence the regiochemical outcome. Careful execution of these protocols, coupled with rigorous purification and characterization, will enable researchers to efficiently synthesize and explore the therapeutic potential of this important class of molecules.

References

- 1. 6-aMino-2-isopropylpyriMidin-4-ol CAS#: 1038358-49-4 [m.chemicalbook.com]

- 2. Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines and 2-(N-alkylamino)pyrimidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Reactions of 2-AMINO-6-METHYLPYRIMIDINONES-4 with ALKYL HALIDES C4-C9 | European Science Methodical Journal [europeanscience.org]

The 2-Aminopyrimidine Scaffold: A Cornerstone in Medicinal Chemistry, with a Focus on 2-Amino-6-isopropylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a versatile building block in drug design.[1] This document provides an overview of the applications of the 2-aminopyrimidine scaffold, with a specific focus on the potential, though currently under-documented, role of 2-Amino-6-isopropylpyrimidin-4-ol as a synthetic intermediate in the development of novel therapeutics, particularly kinase inhibitors.

While direct and detailed public-domain data on the specific applications of this compound (CAS: 73576-32-6) is limited, its structural features suggest its utility as an intermediate in the synthesis of targeted therapeutics. The 2-amino group, the pyrimidinol core, and the isopropyl substituent offer multiple points for chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs.

The 2-Aminopyrimidine Scaffold in Drug Discovery

The broader class of 2-aminopyrimidine derivatives has been extensively investigated and has yielded compounds with a wide range of pharmacological activities. This highlights the potential of substituted 2-aminopyrimidin-4-ols as valuable starting materials.

Table 1: Overview of Biological Activities of 2-Aminopyrimidine Derivatives

| Derivative Class | Biological Activity | Therapeutic Area |

| 2,4-diamino-5-ketopyrimidines | Cyclin-Dependent Kinase (CDK) Inhibition | Oncology |

| 2-amino-4,6-diarylpyrimidines | Antimicrobial | Infectious Diseases |

| 2-amino-4-aryl-6-pyridopyrimidines | Anti-proliferative, Antimicrobial | Oncology, Infectious Diseases[3] |

| 5-substituted 2-amino-4,6-dichloropyrimidines | Nitric Oxide (NO) Inhibition | Inflammatory Diseases[4] |

| 2-amino-4,6-dimethylpyrimidin-5-ol derivatives | Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition | Oncology (Hepatocellular Carcinoma)[5] |

| 4-aminopyrazolo[3,4-d]pyrimidine derivatives | Anti-cancer | Oncology[6] |

Hypothetical Application of this compound in Kinase Inhibitor Synthesis

Based on the established role of the 2-aminopyrimidine scaffold in kinase inhibition, we can project a logical synthetic workflow for utilizing this compound. Many kinase inhibitors feature a substituted 2-aminopyrimidine core that anchors the molecule in the ATP-binding pocket of the kinase. The 2-amino group often forms crucial hydrogen bonds with the hinge region of the kinase.

Below is a hypothetical workflow illustrating how this compound could be elaborated into a library of potential kinase inhibitors.

Caption: Hypothetical workflow for kinase inhibitor development using this compound.

Experimental Protocols

General Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines

This protocol is adapted from the synthesis of related dihydroxypyrimidine analogs.[4]

-

Preparation of Sodium Ethoxide: Dissolve metallic sodium in absolute ethanol under an inert atmosphere (e.g., argon) with vigorous stirring.

-

Reaction Mixture: Once the sodium is fully dissolved and the solution has cooled to room temperature, add guanidine hydrochloride, followed by the corresponding monosubstituted malonic acid diester.

-

Reflux: Heat the reaction mixture to reflux for a specified period until the reaction is complete (monitored by TLC).

-

Work-up: After cooling, the reaction mixture is typically neutralized with acid, and the precipitated product is collected by filtration, washed, and dried.

General Protocol for Kinase Inhibition Assay (Illustrative)

The following is a general procedure for evaluating the inhibitory activity of synthesized compounds against a target kinase.

-

Compound Preparation: Prepare stock solutions of the test compounds (e.g., in DMSO) and create a dilution series.

-

Assay Reaction: In a microplate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations. Include appropriate positive (known inhibitor) and negative (vehicle) controls.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a set period to allow for the enzymatic reaction.

-

Detection: Stop the reaction and quantify the amount of product formed or the amount of ATP consumed. This can be done using various methods, such as:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assays: Measuring the depletion of ATP (e.g., using Kinase-Glo®).

-

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).